

# SB 218795: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: SB 218795

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SB 218795**, a potent and selective non-peptide antagonist of the Neurokinin-3 (NK3) receptor. This document details its core physicochemical properties, mechanism of action, and established experimental protocols, serving as a vital resource for researchers in neuroscience, pharmacology, and drug development.

## Core Data Presentation

All quantitative data regarding **SB 218795** is summarized in the table below for ease of reference and comparison.

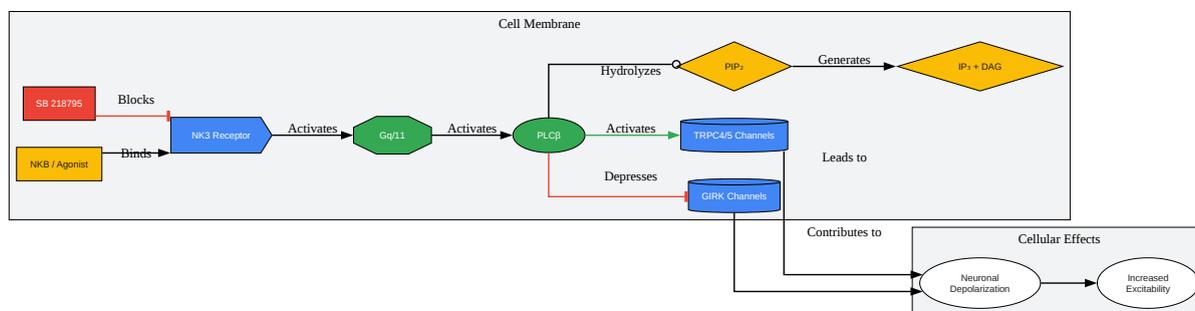
Parameter	Value	Reference(s)
CAS Number	174635-53-1	[1][2][3]
Molecular Weight	396.44 g/mol	[1][2][3]
Molecular Formula	C <sub>25</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Purity	≥99% (HPLC)	[2]
Appearance	White to off-white solid	[1]
Ki for human NK3 receptor (hNK3)	13 nM	[1][2]
Selectivity	~90-fold over hNK2, ~7000-fold over hNK1	[1][2]

## Mechanism of Action and Signaling Pathway

**SB 218795** functions as a competitive antagonist at the NK3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[2][4] The endogenous ligand for the NK3 receptor is Neurokinin B (NKB).[4] The binding of NKB to the NK3 receptor activates the Gq/11 family of G-proteins.[5][6]

This activation initiates a downstream signaling cascade through the effector enzyme phospholipase C $\beta$  (PLC $\beta$ ).[5] PLC $\beta$  hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).

The depletion of PIP<sub>2</sub> and subsequent signaling events lead to the modulation of ion channel activity. Specifically, in neurons of the basolateral amygdala, this pathway results in the activation of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels and the depression of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] This combined effect leads to neuronal depolarization and increased excitability.[5] **SB 218795** exerts its pharmacological effects by blocking the initial binding of NKB or other NK3 agonists, thereby preventing this entire signaling cascade.



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**Caption:** NK3 Receptor Signaling Pathway and Antagonism by **SB 218795**.

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **SB 218795**.

### In Vivo Inhibition of Senktide-Induced Pupillary Constriction in Rabbits

This protocol assesses the in vivo efficacy of **SB 218795** in antagonizing the miotic effects of the selective NK3 receptor agonist, senktide.

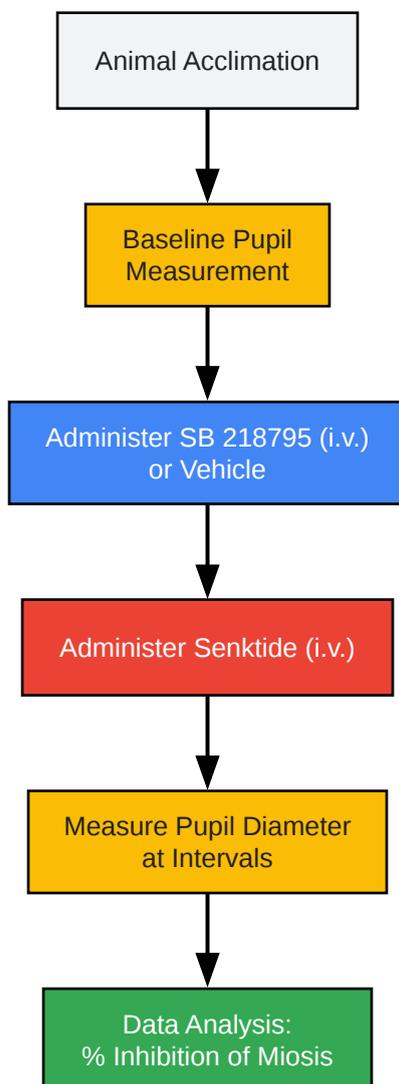
Materials:

- Male New Zealand White rabbits

- **SB 218795**
- Senktide
- Vehicle for **SB 218795** (e.g., saline, DMSO/saline mixture)
- Vehicle for senktide (e.g., saline)
- Pupilometer or a camera with calipers for measuring pupil diameter
- Intravenous (i.v.) injection supplies

Procedure:

- **Animal Acclimation:** Allow rabbits to acclimate to the experimental environment to minimize stress-induced variations in pupil size.
- **Baseline Pupil Measurement:** Measure the basal pupil diameter of both eyes.
- **SB 218795 Administration:** Administer **SB 218795** intravenously at doses ranging from 0.25 to 1 mg/kg.[1] A vehicle-only group should be included as a control.
- **Agonist Challenge:** Following a predetermined pretreatment time (e.g., 15-30 minutes), administer senktide intravenously to induce pupillary constriction (miosis).
- **Pupil Diameter Measurement:** Measure the pupil diameter at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60 minutes) to determine the peak miotic response and the duration of action.
- **Data Analysis:** Calculate the change in pupil diameter from baseline for each group. The percentage inhibition of the senktide-induced miosis by **SB 218795** can be determined by comparing the response in the **SB 218795**-treated groups to the vehicle-treated group.



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**Caption:** Experimental Workflow for Pupillary Constriction Assay.

## Fear-Potentiated Startle (FPS) Response in Rats

This protocol evaluates the anxiolytic-like effects of **SB 218795** by assessing its ability to block the potentiation of an acoustic startle response by a conditioned fear stimulus.

Materials:

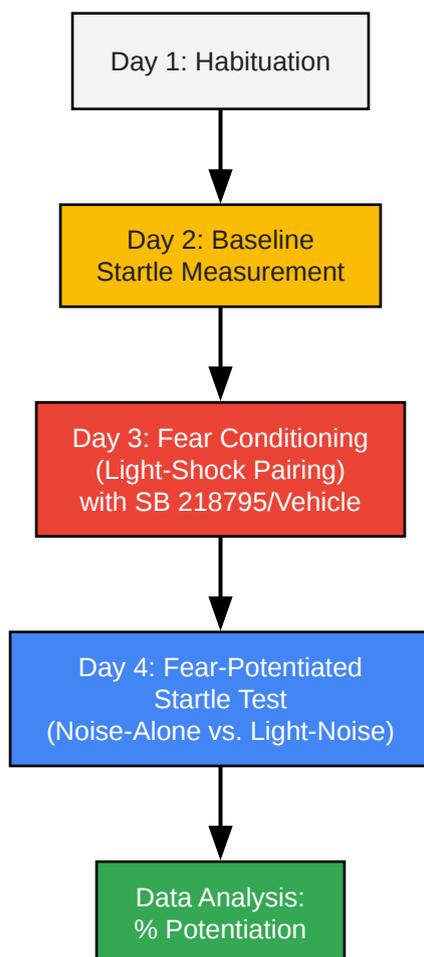
- Male Sprague-Dawley or Wistar rats
- **SB 218795**

- Vehicle for **SB 218795**
- Startle response measurement system with a conditioning chamber (light and shock capabilities)
- Intra-amygdala or systemic injection supplies

Procedure:

- Habituation (Day 1): Place rats in the startle chambers for a habituation period (e.g., 30 minutes) to acclimate them to the environment.[5]
- Baseline Startle (Day 2): Measure the baseline acoustic startle response to a series of noise bursts (e.g., 95 dB).[5]
- Fear Conditioning (Day 3):
  - Administer **SB 218795** or vehicle via the desired route (e.g., microinjection into the basolateral amygdala) 5 minutes prior to conditioning.[5]
  - Place the rats in the conditioning chamber.
  - Present a neutral stimulus (conditioned stimulus, CS), such as a light, for a short duration (e.g., 3.7 seconds), which co-terminates with a mild foot shock (unconditioned stimulus, US), for example, 0.5 seconds at 0.5 mA.[5]
  - Repeat this pairing for a set number of trials (e.g., 10 trials) with a variable inter-trial interval.[5]
- Fear-Potentiated Startle Test (Day 4):
  - Place the rats back in the startle chambers.
  - Present a series of acoustic startle stimuli alone (noise-alone trials) and in the presence of the conditioned stimulus (light-noise trials) in a randomized order.[5]
- Data Analysis: Calculate the percent potentiation of the startle response by the conditioned stimulus:  $[(\text{startle amplitude on light-noise trials} - \text{startle amplitude on noise-alone trials}) /$

startle amplitude on noise-alone trials] x 100. Compare the percent potentiation between the **SB 218795**-treated and vehicle-treated groups.



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**Caption:** Experimental Timeline for Fear-Potentiated Startle.

## Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol describes the use of **SB 218795** to block NK3 receptor-mediated currents in neurons within acute brain slices.

Materials:

- Rodent (rat or mouse)

- **SB 218795**
- NK3 receptor agonist (e.g., senktide or NKB)
- Artificial cerebrospinal fluid (aCSF)
- Intracellular solution for patch pipette
- Vibratome for slicing brain tissue
- Electrophysiology rig (microscope, amplifier, micromanipulators, data acquisition system)

Procedure:

- Acute Brain Slice Preparation:
  - Anesthetize and decapitate the animal.
  - Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
  - Cut coronal or sagittal slices (e.g., 300  $\mu\text{m}$  thick) containing the brain region of interest (e.g., amygdala, hippocampus) using a vibratome.
  - Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
- Electrophysiological Recording:
  - Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
  - Establish a whole-cell patch-clamp recording from a neuron of interest.
  - Record baseline membrane potential and input resistance.
- Pharmacological Manipulation:
  - Bath-apply the NK3 receptor agonist (e.g., senktide) and record the resulting depolarization or inward current.

- After washout of the agonist effect, pre-incubate the slice with **SB 218795** (e.g., 3  $\mu$ M) for a sufficient period.[5]
- Re-apply the NK3 receptor agonist in the continued presence of **SB 218795**.
- Data Analysis: Compare the magnitude of the agonist-induced response (depolarization or inward current) in the absence and presence of **SB 218795** to quantify the antagonist effect.

## NK3 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of **SB 218795** for the NK3 receptor.

Materials:

- Cell membranes expressing the human NK3 receptor (e.g., from CHO-K1 cells)[7]
- **SB 218795**
- A suitable radioligand for the NK3 receptor (e.g., [<sup>3</sup>H]SR 142801)[8]
- A non-labeled NK3 receptor antagonist for determining non-specific binding (e.g., a high concentration of SB 222200)[8]
- Assay buffer
- 96-well plates
- Scintillation counter and scintillation fluid

Procedure:

- Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration at or below its K<sub>d</sub>.
- Competition: Add increasing concentrations of **SB 218795** to the wells.
- Total and Non-Specific Binding: Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a non-labeled antagonist).

- Incubation: Incubate the plate for a specified time at a specific temperature (e.g., 120 minutes at room temperature) to reach equilibrium.[8]
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
- Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding as a function of the log concentration of **SB 218795**.
  - Fit the data to a one-site competition model to determine the  $IC_{50}$  (the concentration of **SB 218795** that inhibits 50% of the specific binding).
  - Calculate the  $K_i$  (inhibitory constant) for **SB 218795** using the Cheng-Prusoff equation.

This guide provides a foundational understanding and practical protocols for utilizing **SB 218795** in research. For specific experimental conditions and troubleshooting, consulting the primary literature is recommended.

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